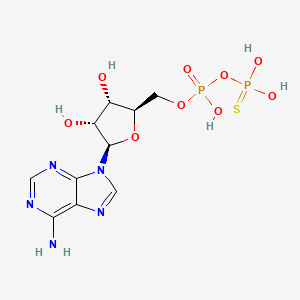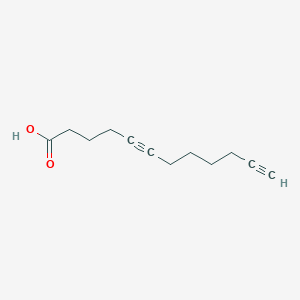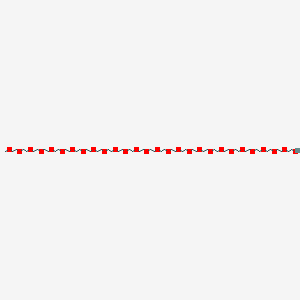
Heptacosaethylene glycol monomethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptacosaethylene glycol monomethyl ether is a hydroxypolyether. It derives from a heptacosaethylene glycol.
Applications De Recherche Scientifique
1. Analytical Method Development
A study by Katakam, Ettaboina, & Marisetti (2021) focused on developing an LC-MS method for determining Heptacosaethylene glycol monomethyl ether in Benzonatate, an antitussive drug. They emphasized the importance of accurately measuring residual levels of this compound in drug substances to ensure safety and efficacy.
2. Solvent Effects in Polymerization
Haddleton, Perrier, & Bon (2000) investigated the use of oxyethylene methacrylate monomers and cosolvents in living radical polymerization mediated by copper(I) complexes. Their research provides insights into the effects of solvents, including glycol ethers, on polymerization rates and outcomes (Haddleton, Perrier, & Bon, 2000).
3. Biological Monitoring of Exposure
G. Johanson (1988) discussed the importance of biological monitoring for glycol ethers, including Heptacosaethylene glycol monomethyl ether, due to their widespread use and potential health risks. The study highlighted the need for monitoring the acid metabolites of these ethers to gauge exposure levels (Johanson, 1988).
4. Investigating Physical Properties in Different Environments
Research conducted by Tanaka (1988) studied the physical properties like apparent molar volumes and heat capacities of polyoxyethylene glycol ethers in different solvents. This kind of research helps in understanding the behavior of these compounds in various chemical environments.
5. Interaction with Biological Molecules
Luciano et al. (2019) reported on heptamethine cyanines, where glycol chains like Heptacosaethylene glycol monomethyl ether play a crucial role in preventing aggregation and enhancing fluorescence in bioimaging applications (Luciano et al., 2019).
Propriétés
Nom du produit |
Heptacosaethylene glycol monomethyl ether |
|---|---|
Formule moléculaire |
C55H112O28 |
Poids moléculaire |
1221.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C55H112O28/c1-57-4-5-59-8-9-61-12-13-63-16-17-65-20-21-67-24-25-69-28-29-71-32-33-73-36-37-75-40-41-77-44-45-79-48-49-81-52-53-83-55-54-82-51-50-80-47-46-78-43-42-76-39-38-74-35-34-72-31-30-70-27-26-68-23-22-66-19-18-64-15-14-62-11-10-60-7-6-58-3-2-56/h56H,2-55H2,1H3 |
Clé InChI |
ISGUIIHZEJGUGQ-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-naphthalen-2-yl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238165.png)
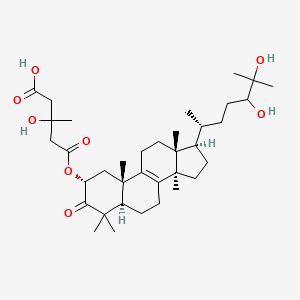
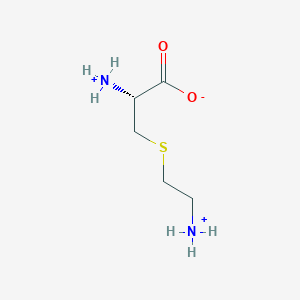
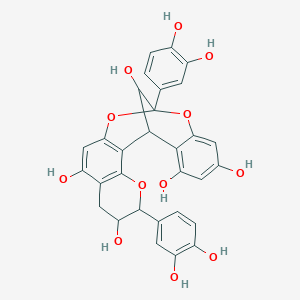

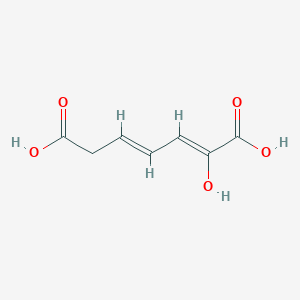
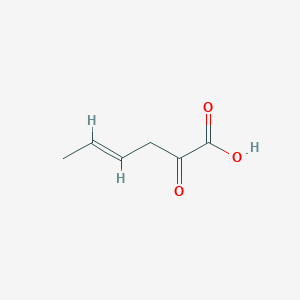

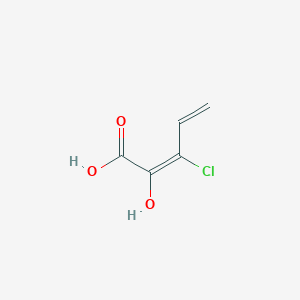
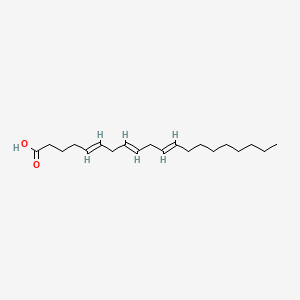
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1238181.png)
